molecular formula C13H17N3O3 B2682416 (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035008-20-7

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

カタログ番号 B2682416
CAS番号: 2035008-20-7
分子量: 263.297
InChIキー: RRXKZKCNCAFTNR-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

作用機序

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one inhibits PKCθ by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to a decrease in T-cell activation and inflammation. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one also inhibits GLO1 by binding to the active site of the enzyme and preventing the detoxification of methylglyoxal. This leads to an accumulation of methylglyoxal and subsequent cell death in cancer cells that are dependent on GLO1 for survival.
Biochemical and Physiological Effects:
(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in preclinical models of cancer. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been shown to be well-tolerated in animal and human studies, with no significant adverse effects reported.

実験室実験の利点と制限

One advantage of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its potent inhibitory effects on PKCθ and GLO1, which make it a useful tool for studying the role of these enzymes in various disease states. However, one limitation of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

将来の方向性

For (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one include further preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states. Additionally, there is a need for the development of more potent and selective inhibitors of PKCθ and GLO1, which could lead to the development of more effective therapies for inflammatory diseases and cancer.

合成法

The synthesis of (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves a multi-step process that begins with the reaction of 6-methoxypyridazine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. The NHS ester is then reacted with (E)-1-(3-aminopyrrolidin-1-yl)but-2-en-1-one to produce (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one.

科学的研究の応用

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on a number of enzymes including protein kinase C theta (PKCθ), which is involved in T-cell activation and inflammation, and glyoxalase I (GLO1), which is involved in the detoxification of methylglyoxal, a toxic byproduct of glucose metabolism. (E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain.

特性

IUPAC Name

(E)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-4-13(17)16-8-7-10(9-16)19-12-6-5-11(18-2)14-15-12/h3-6,10H,7-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKZKCNCAFTNR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。